molecular formula C14H12O3 B1626454 2-(2-Methoxyphenoxy)benzaldehyde CAS No. 62256-40-0

2-(2-Methoxyphenoxy)benzaldehyde

Cat. No.: B1626454
CAS No.: 62256-40-0
M. Wt: 228.24 g/mol
InChI Key: LXJAXYDYHJZNPW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a benzaldehyde group substituted with a 2-methoxyphenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Methoxyphenoxy)benzaldehyde involves the reaction of 2-methoxyphenol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures around 140°C .

Another method involves the oxidation of meta-phenoxy toluene using a catalyst system containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions. This reaction is carried out at temperatures ranging from 398-448 K and pressures between 200-900 psig .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(2-Methoxyphenoxy)benzoic acid.

    Reduction: 2-(2-Methoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)benzaldehyde involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the methoxy group activates the benzaldehyde ring towards nucleophilic attack, facilitating the substitution process . In oxidation and reduction reactions, the aldehyde group undergoes transformation through well-established organic reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenoxy)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(2-Methoxyphenoxy)benzoic acid: The oxidized form of 2-(2-Methoxyphenoxy)benzaldehyde.

    2-(2-Methoxyphenoxy)benzyl alcohol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group enhances its reactivity in nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJAXYDYHJZNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486826
Record name 2-(2-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62256-40-0
Record name 2-(2-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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